molecular formula C21H21FN5O7P B607535 Fosifidancitinib CAS No. 1237168-58-9

Fosifidancitinib

Cat. No.: B607535
CAS No.: 1237168-58-9
M. Wt: 505.4 g/mol
InChI Key: JTUBTEKGIDQZMZ-UHFFFAOYSA-N
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Description

Fosifidancitinib is a potent and selective inhibitor of Janus kinase 1 and Janus kinase 3. The compound’s molecular formula is C({21})H({21})FN({5})O({7})P, and it has a molecular weight of 505.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fosifidancitinib involves multiple steps, starting with the preparation of phenylaminopyrimidinylaminooxobenzooxazole derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fosifidancitinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and selectivity .

Scientific Research Applications

Fosifidancitinib has a wide range of applications in scientific research:

Mechanism of Action

Fosifidancitinib exerts its effects by selectively inhibiting Janus kinase 1 and Janus kinase 3. These kinases are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these enzymes, this compound disrupts the signaling pathways, leading to reduced inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosifidancitinib is unique due to its high selectivity for Janus kinase 1 and Janus kinase 3, making it particularly effective for treating conditions involving these specific pathways. Its distinct chemical structure also allows for modifications to enhance its efficacy and reduce side effects .

Properties

IUPAC Name

[5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-2-oxo-1,3-benzoxazol-3-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUBTEKGIDQZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237168-58-9
Record name Fosifidancitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1237168589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosifidancitinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15WIB3F16K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the crude di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate, was added HOAc (280 mL) and H2O (70 mL), the resultant light brown homogeneous solution was stirred at 65° C. (note: a lighter color ppt was formed between 15-45 min). The reaction was monitored by LC-MS. After 1 h, the mixture was cooled to rt, ppt was collected by filtration, washing with H2O (˜50 mL×2). Product (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl dihydrogen phosphate was obtained as a light pinkish beige color solid and was used directly in salt formation.
Name
di-tert-butyl (5-(2-(4-fluoro-3-methoxy-5-methylphenylamino)-5-methylpyrimidin-4-ylamino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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